molecular formula C16H20ClN3O3S B11460597 tert-butyl N-[2-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate CAS No. 577765-09-4

tert-butyl N-[2-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

Cat. No.: B11460597
CAS No.: 577765-09-4
M. Wt: 369.9 g/mol
InChI Key: HHLIMUDWJDGUII-UHFFFAOYSA-N
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Description

tert-butyl N-[2-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group, an oxadiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carbon disulfide and an appropriate oxidizing agent.

    Introduction of the chlorophenyl group: This step involves the reaction of the oxadiazole intermediate with 3-chlorobenzyl chloride under basic conditions.

    Attachment of the tert-butyl carbamate group: This is usually done by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutics: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism by which tert-butyl N-[2-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.

    Catalytic Activity: It can act as a ligand, coordinating with metal centers to facilitate catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[2-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate
  • tert-butyl N-[2-[5-[(3-bromophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

Uniqueness

  • Structural Features : The presence of the 3-chlorophenyl group and the oxadiazole ring makes it unique compared to other similar compounds.
  • Reactivity : Its specific functional groups allow for unique reactivity patterns, making it valuable in various applications.

Properties

CAS No.

577765-09-4

Molecular Formula

C16H20ClN3O3S

Molecular Weight

369.9 g/mol

IUPAC Name

tert-butyl N-[2-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

InChI

InChI=1S/C16H20ClN3O3S/c1-16(2,3)23-14(21)18-8-7-13-19-20-15(22-13)24-10-11-5-4-6-12(17)9-11/h4-6,9H,7-8,10H2,1-3H3,(H,18,21)

InChI Key

HHLIMUDWJDGUII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NN=C(O1)SCC2=CC(=CC=C2)Cl

solubility

42.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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